![molecular formula C16H15N3O3 B14329808 methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs. The structure of this compound includes a pyridoindole core, which is a fused heterocyclic system, making it a significant pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate can be achieved through a manganese dioxide mediated one-pot method. This method starts with an activated alcohol and involves a series of reactions including alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process allows for the efficient preparation of β-carbolines, which are essential intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. The key steps would involve the careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized β-carboline derivatives, while reduction could yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The pyridoindole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-pyrido[3,4-b]indole: Known for its estrogen receptor modulation activity.
Pyrido[4,3-b]indole derivatives: Used as pharmaceuticals for various therapeutic applications.
Uniqueness
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is unique due to its specific structural features and the presence of the β-carboline moiety. This makes it a valuable compound in medicinal chemistry and drug design, offering distinct advantages over other similar compounds in terms of its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H15N3O3/c1-9(16(21)22-2)18-15(20)13-7-11-10-5-3-4-6-12(10)19-14(11)8-17-13/h3-9,19H,1-2H3,(H,18,20)/t9-/m0/s1 |
InChI Key |
SGPKQVKGPYNARM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
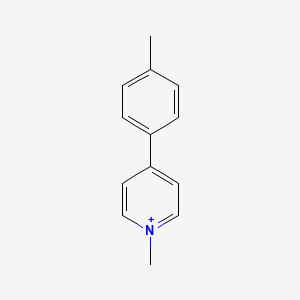
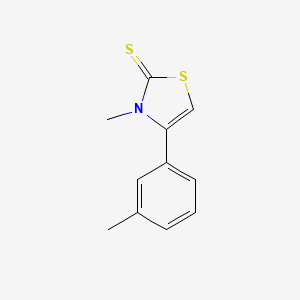
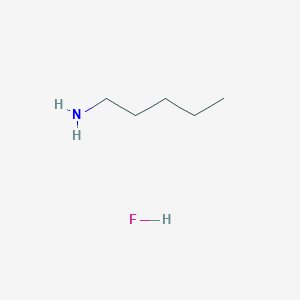
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
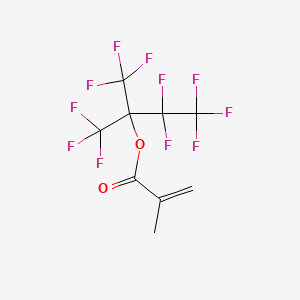

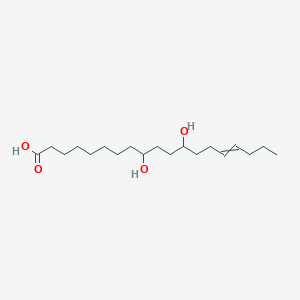
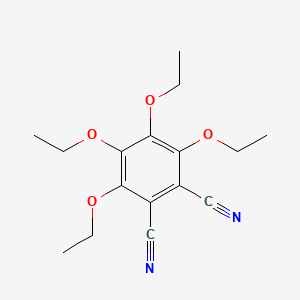
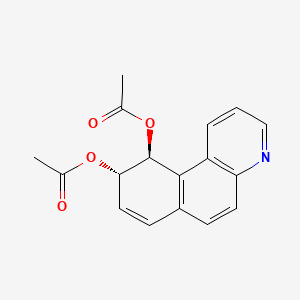
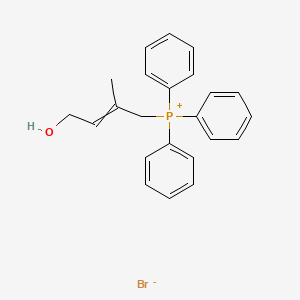

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
